3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride
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Overview
Description
3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H12FN3·HCl. It is a derivative of benzonitrile, featuring a fluorine atom at the third position and a piperazine ring at the fourth position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 3-fluorobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methylpiperazin-1-yl)benzonitrile
- 4-(Piperazin-1-yl)benzonitrile
- 3-Chloro-4-(piperazin-1-yl)benzonitrile
Uniqueness
3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit distinct biological activities compared to its analogs .
Properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDTSHMUXQUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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